molecular formula C15H17ClN2O5S B2707082 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-91-7

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2707082
CAS No.: 2034362-91-7
M. Wt: 372.82
InChI Key: ZFYAUFAZVGHRKC-UHFFFAOYSA-N
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Description

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

    Formation of the Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or sulfonyl derivatives.

Scientific Research Applications

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity. The oxazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Unique due to its combination of functional groups.

    3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2-one: Lacks the second carbonyl group, affecting its reactivity and biological activity.

    3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-4-dione: Lacks the oxazolidine ring, altering its chemical properties.

Properties

IUPAC Name

3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S/c1-10-12(16)3-2-4-13(10)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-15(18)20/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAUFAZVGHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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